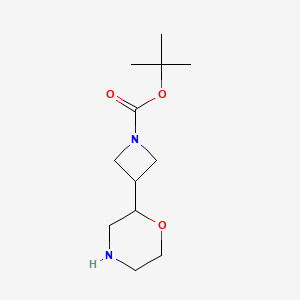
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to an ethane chain that is further substituted with a 3,5-dimethylcyclohexyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3,5-Dimethylcyclohexanol+Ethanesulfonyl chlorideBase2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant feed rates, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: Corresponding sulfonic acid.
Reduction: Corresponding sulfonyl hydride.
科学研究应用
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
相似化合物的比较
Similar Compounds
2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a different substitution pattern on the cyclohexyl ring.
2-((3,5-Dimethylphenyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and the properties of the resulting products. The presence of the 3,5-dimethyl groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
属性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC 名称 |
2-(3,5-dimethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-8-5-9(2)7-10(6-8)14-3-4-15(11,12)13/h8-10H,3-7H2,1-2H3 |
InChI 键 |
QRNPZJRYQKZIMT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)OCCS(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)


